structural analysis and NMR spectra of 5-(4-nitrophenyl)pent-4-en-1-ol
structural analysis and NMR spectra of 5-(4-nitrophenyl)pent-4-en-1-ol
An In-depth Technical Guide to the Structural Analysis of 5-(4-nitrophenyl)pent-4-en-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-(4-nitrophenyl)pent-4-en-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices and data interpretation. We will delve into the synergistic application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unassailable structural proof. Every protocol is presented as a self-validating system, grounded in authoritative spectroscopic principles.
Introduction: The Molecular Blueprint
The compound 5-(4-nitrophenyl)pent-4-en-1-ol is a substituted nitroaromatic molecule featuring a flexible aliphatic chain. Its structure combines a rigid, electron-deficient aromatic ring with a nucleophilic hydroxyl group and an alkene, making it a potentially valuable intermediate in medicinal chemistry and materials science. The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule, while the terminal alcohol provides a reactive handle for further functionalization.
Accurate structural confirmation is the bedrock of all subsequent research, from understanding reaction mechanisms to predicting biological activity. A minor misinterpretation—such as the stereochemistry of the double bond or the substitution pattern on the aromatic ring—can invalidate entire research programs. This guide employs a logical, stepwise workflow to demonstrate how modern analytical techniques provide a complete and unambiguous characterization of the target molecule.
The Core of Connectivity: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Framework
¹H NMR provides the initial map of the molecule's proton skeleton. The chemical shift of each proton is dictated by its local electronic environment; electron-withdrawing groups (like the nitro group) shift signals downfield (to higher ppm), while electron-donating groups cause an upfield shift.
Predicted ¹H NMR Spectrum: The structure of 5-(4-nitrophenyl)pent-4-en-1-ol suggests a distinct set of signals. The aromatic region will be characteristic of a 1,4-disubstituted (para) benzene ring, which typically presents as a pair of doublets in an AA'BB' system. The alkene protons will provide information on the double bond's stereochemistry, and the aliphatic chain will show a clear pattern of connectivity through spin-spin coupling.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-Ar (ortho to NO₂) | 8.1 - 8.3 | Doublet (d) | J = ~8-9 Hz | 2H | Strong deshielding by the electron-withdrawing nitro group.[1][2] |
| H-Ar (meta to NO₂) | 7.5 - 7.7 | Doublet (d) | J = ~8-9 Hz | 2H | Less deshielded than ortho protons.[1][2] |
| H-5 (alkene) | 6.5 - 6.8 | Doublet (d) | J = ~11-18 Hz (trans) | 1H | Vinylic proton adjacent to the aromatic ring.[3][4] |
| H-4 (alkene) | 6.1 - 6.4 | Doublet of Triplets (dt) | J = ~11-18 Hz, ~7 Hz | 1H | Vinylic proton coupled to H-5 and the adjacent CH₂ group. |
| H-1 (CH₂OH) | 3.6 - 3.8 | Triplet (t) | J = ~6-7 Hz | 2H | Methylene group adjacent to the electronegative oxygen atom. |
| H-3 (Allylic CH₂) | 2.3 - 2.5 | Quartet (q) or Multiplet (m) | J = ~7 Hz | 2H | Allylic protons coupled to both alkenyl and aliphatic neighbors. |
| H-2 (Aliphatic CH₂) | 1.7 - 1.9 | Quintet (p) or Multiplet (m) | J = ~7 Hz | 2H | Aliphatic methylene group coupled to H-1 and H-3. |
| -OH | Variable (e.g., 1.5-4.0) | Broad Singlet (br s) | N/A | 1H | Exchangeable proton; position and shape are solvent/concentration dependent. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of 5-(4-nitrophenyl)pent-4-en-1-ol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate all signals and measure coupling constants.
Carbon-¹³ (¹³C) and DEPT NMR: The Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. Due to the low natural abundance of ¹³C, proton decoupling is used to simplify the spectrum to a series of singlets, where each unique carbon atom gives one signal.[5] The DEPT (Distortionless Enhancement by Polarization Transfer) experiment further clarifies the spectrum by distinguishing between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR and DEPT Data: The molecule has 11 carbon atoms, but due to the symmetry of the para-substituted ring, only 9 unique signals are expected.
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | DEPT-90 Signal | Rationale |
| C-Ar (ipso to NO₂) | 147 - 149 | No Signal | No Signal | Quaternary carbon attached to the strongly deshielding nitro group.[6] |
| C-Ar (ipso to chain) | 143 - 145 | No Signal | No Signal | Quaternary carbon deshielded by the nitro group's resonance effect. |
| C-Ar (ortho to NO₂) | 128 - 130 | Positive | Positive | Aromatic CH. |
| C-Ar (meta to NO₂) | 123 - 125 | Positive | Positive | Aromatic CH; shielded relative to the ortho carbons.[1] |
| C-5 (alkene) | 135 - 138 | Positive | Positive | Alkene CH deshielded by the adjacent aromatic ring.[3] |
| C-4 (alkene) | 128 - 131 | Positive | Positive | Alkene CH. |
| C-1 (CH₂OH) | 61 - 63 | Negative | No Signal | Aliphatic carbon attached to oxygen. |
| C-3 (Allylic CH₂) | 33 - 36 | Negative | No Signal | Allylic carbon. |
| C-2 (Aliphatic CH₂) | 30 - 32 | Negative | No Signal | Aliphatic carbon. |
Experimental Protocol: ¹³C and DEPT Acquisition
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (~20-50 mg in ~0.7 mL of solvent) due to the lower sensitivity of the ¹³C nucleus.[7]
-
Instrumentation: A high-field spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
¹³C {¹H}: Broadband proton decoupling. A sufficient relaxation delay (e.g., 2-5 s) is crucial for accurate integration of quaternary carbons, although quantitative analysis is not the primary goal here.
-
DEPT-90: Employs a 90° proton pulse to selectively show signals for CH groups.
-
DEPT-135: Uses a 135° proton pulse, which phases CH and CH₃ signals positive and CH₂ signals negative. Quaternary carbons are not observed in DEPT spectra.
-
-
Processing: Process the FIDs similarly to ¹H NMR. The combined information from the broadband-decoupled ¹³C and the DEPT spectra allows for unambiguous assignment of each carbon type.
2D NMR (COSY & HSQC): Assembling the Pieces
Two-dimensional NMR experiments reveal correlations between nuclei, allowing the definitive assembly of molecular fragments identified in 1D spectra.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum indicates that those two protons are typically within 2-3 bonds of each other. This is invaluable for tracing the connectivity along the aliphatic chain and confirming the coupling partners in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides a powerful and unambiguous method for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
Workflow for 2D NMR Analysis
Caption: Logical workflow for NMR data integration using COSY and HSQC.
Confirmation of Mass and Fragmentation: Mass Spectrometry
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For 5-(4-nitrophenyl)pent-4-en-1-ol (C₁₁H₁₃NO₃), the exact molecular weight is 207.0895 g/mol .
Predicted Fragmentation Pattern (Electron Ionization - EI): Nitroaromatic compounds exhibit characteristic fragmentation pathways.[8][9] The initial event is the formation of the molecular ion (M⁺•), which then undergoes cleavage.
| m/z Value | Proposed Fragment | Neutral Loss | Significance |
| 207 | [C₁₁H₁₃NO₃]⁺• | M⁺• | Molecular Ion |
| 190 | [C₁₁H₁₂NO₂]⁺ | •OH | Loss of hydroxyl radical (less common) |
| 189 | [C₁₁H₁₁NO₂]⁺• | H₂O | Loss of water from the alcohol |
| 177 | [C₁₁H₁₃O₂]⁺ | NO | Characteristic loss from nitroaromatics.[10] |
| 161 | [C₁₁H₁₃O]⁺ | NO₂ | Characteristic loss of the nitro group.[8][10] |
| 122 | [C₇H₄NO₂]⁺ | C₄H₉O | Cleavage of the pentenol side chain |
| 77 | [C₆H₅]⁺ | - | Phenyl cation, common in aromatic compounds |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs (nitro group, aromatic ring, alcohol).
Functional Group Fingerprinting: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.[11]
Key IR Absorption Bands: The spectrum of 5-(4-nitrophenyl)pent-4-en-1-ol will be dominated by absorptions from the hydroxyl, nitro, and aromatic/alkene groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| 3600 - 3200 | O-H Stretch | Strong, Broad | Alcohol (-OH)[12][13] |
| 3100 - 3000 | C-H Stretch | Medium | Aromatic & Alkene (=C-H)[14][15] |
| 2960 - 2850 | C-H Stretch | Medium | Aliphatic (-C-H)[14] |
| 1680 - 1620 | C=C Stretch | Weak-Medium | Alkene[12] |
| 1600, 1500 | C=C Stretch | Medium | Aromatic Ring[4] |
| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong | Nitro (NO₂)[13][16] |
| 1360 - 1290 | Symmetric NO₂ Stretch | Strong | Nitro (NO₂)[13][16] |
| 1300 - 1000 | C-O Stretch | Strong | Alcohol (C-OH)[12] |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: A background spectrum is automatically subtracted. The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).
Conclusion: A Unified Structural Verdict
The structural elucidation of 5-(4-nitrophenyl)pent-4-en-1-ol is a clear demonstration of the power of a multi-faceted analytical approach.
-
¹H and ¹³C NMR established the carbon-hydrogen framework, revealing 9 unique carbon environments and the full proton skeleton.
-
DEPT experiments unambiguously identified the CH, CH₂, and quaternary carbons.
-
COSY and HSQC correlated these individual atoms, assembling the molecular fragments into the final, connected structure.
-
Mass Spectrometry confirmed the molecular weight of 207 g/mol and showed characteristic fragmentations for a nitroaromatic alcohol, validating the key functional groups.
-
Infrared Spectroscopy provided a rapid fingerprint of these same functional groups, with strong, characteristic bands for the -OH, NO₂, and C=C moieties.
Together, these techniques provide overlapping and self-validating data points that converge on a single, unambiguous structure. This rigorous characterization is the essential first step for any further investigation or application of this molecule.
References
- BenchChem. (2025).
- Jaoui, M., et al. (n.d.).
- Schummer, C., et al. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
- BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.
- Duthaler, R. O., et al. (n.d.). Nitrogen-15 Magnetic Resonance Spectroscopy. VII. Chemical Shifts of para-Substituted Nitrobenzenes.
- Unknown. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- Monti, D., et al. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes.
- Baranac-Stojanović, M. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry - An Asian Journal.
- BenchChem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. Benchchem.
- Creative Proteomics. (n.d.).
- Filo. (2026). Please make pdf with all ir frequency of various functional group.
- NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Scribd.
- BenchChem. (2025).
- OpenStax. (2023). 15.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Unknown. (n.d.). Table of Characteristic IR Absorptions.
- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy.
- OpenOChem Learn. (n.d.). The Position of Absorption Bands.
- LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.
- Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR.
- Thermo Fisher Scientific. (2017).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. magritek.com [magritek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Please make pdf with all ir frequency of various functional group | Filo [askfilo.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. scribd.com [scribd.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
